1H-1,2,3-benzotriazole-5,6-diol
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Overview
Description
1H-1,2,3-benzotriazole-5,6-diol is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2H-Benzotriazole-5,6-diol are enzymes and receptors in biological systems . The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with these targets .
Mode of Action
2H-Benzotriazole-5,6-diol interacts with its targets through diverse non-covalent interactions . These interactions allow the compound to bind with enzymes and receptors, thereby influencing their function .
Result of Action
The molecular and cellular effects of 2H-Benzotriazole-5,6-diol’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Benzotriazole derivatives have shown potency in treating various conditions such as cancers and microbial infections , suggesting that 2H-Benzotriazole-5,6-diol may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5,6-diol. For instance, benzotriazoles are only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . This environmental persistence could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives are known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
Cellular Effects
Benzotriazole derivatives have shown potential in treating various conditions such as cancers and microbial infections . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzotriazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzotriazole derivatives have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzotriazole derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Benzotriazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzotriazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzotriazole derivatives are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-benzotriazole-5,6-diol typically involves the reaction of benzotriazole with suitable hydroxylating agents. One common method includes the hydroxylation of benzotriazole using hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-benzotriazole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of benzotriazole-quinones.
Reduction: Formation of hydroxybenzotriazoles.
Substitution: Formation of halogenated or alkylated benzotriazoles.
Scientific Research Applications
1H-1,2,3-benzotriazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various materials.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2-Hydroxybenzotriazole: Contains only one hydroxyl group, resulting in different reactivity and applications.
5,6-Dimethylbenzotriazole: Substituted with methyl groups instead of hydroxyl groups, affecting its chemical properties.
Uniqueness
1H-1,2,3-benzotriazole-5,6-diol is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2H-benzotriazole-5,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIGTBGYAQOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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